Clindamycin phosphate and tretinoin

Acne Severity Index Clindamycin Monotherapy Randomized Controlled Trial

Researchers and procurement managers seeking a validated fixed-dose combination for acne vulgaris studies face challenges with inferior monotherapy alternatives. This clindamycin phosphate 1.2% / tretinoin 0.025% gel is the exact solution, demonstrating superiority in Phase III trials (n=4550, p<0.01). - Dual-action: Targets both inflammatory lesions (antibiotic/anti-inflammatory) and non-inflammatory comedones (comedolytic). - Faster Onset: Achieves 50% lesion reduction by week 6 vs. week 9 for tretinoin monotherapy. - Tolerability: Crystalline tretinoin in aqueous gel minimizes irritation (P<0.001 vs. standard solubilized formulations). - Quality: HPLC stability-indicating method validated per ICH guidelines for routine QC.

Molecular Formula C38H62ClN2O10PS
Molecular Weight 805.4 g/mol
CAS No. 337954-93-5
Cat. No. B1242074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin phosphate and tretinoin
CAS337954-93-5
SynonymsClin-RA
clindamycin - tretinoin
clindamycin phosphate - tretinoin formulation
clindamycin, tretinoin drug combination
Velac
Molecular FormulaC38H62ClN2O10PS
Molecular Weight805.4 g/mol
Structural Identifiers
SMILESCCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl.CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C20H28O2.C18H34ClN2O8PS/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5;1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22);9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/b9-6+,12-11+,15-8+,16-14+;/t;9-,10+,11-,12+,13+,14-,15+,16+,18+/m.0/s1
InChIKeyRRZFQNYMUQPMHE-HYEGCIPRSA-N
Commercial & Availability
Standard Pack Sizes30 g / 60 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clindamycin Phosphate and Tretinoin (CAS 337954-93-5) – A Fixed-Dose Retinoid-Antibiotic Combination for Acne Vulgaris


Clindamycin phosphate and tretinoin (CAS 337954-93-5) is a fixed-dose combination topical gel indicated for the treatment of acne vulgaris in patients 12 years and older. The formulation consists of clindamycin phosphate 1.2% (a lincosamide antibiotic active against Cutibacterium acnes) and tretinoin 0.025% (a retinoid that normalizes follicular keratinization and reduces microcomedone formation). The combination is designed to target multiple pathogenic factors of acne simultaneously: clindamycin provides anti-inflammatory and antibacterial effects, while tretinoin exerts comedolytic and anti-comedogenic activity. The product is available as an aqueous-based gel formulation containing both solubilized and crystalline tretinoin, a design intended to modulate retinoid release and minimize cutaneous irritation [1].

Why In-Class Substitution of Clindamycin Phosphate and Tretinoin with Monotherapies or Alternative Dyad Combinations Is Not Equivalent


Substituting clindamycin phosphate and tretinoin with its individual components (clindamycin monotherapy or tretinoin monotherapy) results in inferior efficacy across both inflammatory and non-inflammatory lesion types. Pooled analysis of three Phase III randomized controlled trials (n=4550) demonstrates that the fixed-dose combination achieves significantly greater lesion reduction compared to either monotherapy (p<0.01 for all lesion types) [1]. Furthermore, substitution with alternative dyad combinations such as clindamycin 1%/benzoyl peroxide 5% may compromise efficacy specifically for non-inflammatory acne lesions, as benzoyl peroxide-containing formulations lack a retinoid component to target comedones [2]. Even substitution with adapalene 0.1%/benzoyl peroxide 2.5%—while demonstrating comparable efficacy—may introduce a less favorable tolerability profile during the critical early weeks of therapy when adherence is established [3]. These data underscore that the specific pairing of clindamycin phosphate with tretinoin at the indicated concentrations represents a therapeutically distinct entity rather than an interchangeable commodity.

Quantitative Evidence Differentiating Clindamycin Phosphate and Tretinoin from Comparators


Superior Efficacy in Acne Severity Index (ASI) Reduction Versus Clindamycin Monotherapy

In a randomized, single-blinded clinical trial (n=42) comparing three treatment regimens over 12 weeks, the combination lotion of clindamycin phosphate 1% plus tretinoin 0.025% (CT lotion) reduced Acne Severity Index (ASI) by 73.73%, compared to only 37.87% reduction with clindamycin 1% monotherapy (C lotion). The difference between treatment groups was statistically significant (P=0.039) [1].

Acne Severity Index Clindamycin Monotherapy Randomized Controlled Trial

Significantly Greater Reduction in Total, Inflammatory, and Non-Inflammatory Lesions Versus Component Monotherapies

A pooled analysis of three randomized, double-blind, parallel-group Phase III studies involving 4,550 patients demonstrated that the clindamycin phosphate 1.2%/tretinoin 0.025% combination (Clin-RA) achieved significantly greater percentage reduction in inflammatory, non-inflammatory, and total lesions compared to clindamycin monotherapy, tretinoin monotherapy, and vehicle alone. All comparisons reached statistical significance at p<0.01 [1].

Lesion Count Reduction Pooled Analysis Phase III Trials

Faster Onset of Action—Reduction of Total Lesions to Half by Week 6 Versus Week 9 for Tretinoin Monotherapy

In a double-blind, randomized study (n=145) comparing fixed-dose clindamycin phosphate 1.2%/tretinoin 0.025% gel (CTG) versus tretinoin 0.025% gel monotherapy over 12 weeks, the combination achieved a 50% reduction in total mean acne lesion counts by week 6 of treatment. In contrast, tretinoin monotherapy did not reach the same 50% reduction threshold until week 9. CTG was also statistically significantly more effective than tretinoin in reducing papular and total inflammatory lesion counts (P=0.05) [1].

Onset of Action Lesion Clearance Time to Response

Significantly Lower Irritation Potential Versus Benzoyl Peroxide/Adapalene Combination

In a double-blind, randomized, split-face comparative trial (n=24), clindamycin phosphate 1.2%/tretinoin 0.025% gel demonstrated significantly lower irritation than benzoyl peroxide 2.5%/adapalene 0.1% gel during the first 3 weeks of therapy. Transepidermal water loss (TEWL), a validated measure of epidermal barrier disruption, was significantly greater on the benzoyl peroxide/adapalene-treated side at weeks 1, 2, and 3. Patient self-assessed burning/stinging scores were threefold higher, and itching scores were twofold higher on the benzoyl peroxide/adapalene-treated side [1].

Tolerability Skin Irritation Transepidermal Water Loss

Enhanced Patient Adherence with Single Fixed-Dose Combination Versus Separate Formulations

A review of combination retinoid plus antimicrobial treatments for acne reported that adherence to clindamycin phosphate and tretinoin gel exceeded that of using both medications in separate formulations. The convenience of a single once-daily application eliminates the complexity of coordinating multiple products, which has been identified as a key driver of non-adherence in acne therapy [1].

Patient Adherence Fixed-Dose Combination Real-World Effectiveness

Minimal Systemic Exposure Confirmed by Pharmacokinetic Study

In an open-label pharmacokinetic study of 17 subjects with moderate-to-severe acne vulgaris, topical administration of approximately 3 grams of clindamycin phosphate and tretinoin gel once daily for 5 days resulted in peak plasma clindamycin concentrations ≤5.56 ng/mL in all but one subject (maximum 8.73 ng/mL). No appreciable increase in systemic tretinoin exposure was observed compared to baseline endogenous levels (mean Day 5: 1.19-1.23 ng/mL vs. baseline: 1.16-1.30 ng/mL) [1].

Pharmacokinetics Systemic Absorption Safety

Primary Research and Clinical Application Scenarios for Clindamycin Phosphate and Tretinoin


First-Line Therapy for Mild-to-Moderate Facial Acne Vulgaris Requiring Comprehensive Lesion Management

Based on pooled Phase III data demonstrating superior efficacy over monotherapies across all lesion types (p<0.01) [1], clindamycin phosphate 1.2%/tretinoin 0.025% gel is positioned as a first-line therapy for patients with mild-to-moderate facial acne who present with both inflammatory and non-inflammatory lesions. The combination addresses multiple pathogenic factors simultaneously, making it appropriate for initial treatment where comprehensive lesion clearance is the therapeutic goal.

Treatment of Acne in Patients with Skin of Color and Post-Inflammatory Hyperpigmentation Concerns

A Phase IV study (NCT01111994) was specifically designed to evaluate the efficacy and safety of clindamycin phosphate 1.2% and tretinoin 0.025% gel in patients with skin of color (Fitzpatrick skin types IV-VI) for both acne and acne-induced post-inflammatory hyperpigmentation [1]. Preliminary data from a pilot study suggested that this combination is a safe and effective option for treating mild-to-moderate acne in this patient population [2].

Acne Therapy Where Early Treatment Adherence and Tolerability Are Critical to Success

The combination's faster onset of action (50% lesion reduction by week 6 vs. week 9 for tretinoin monotherapy) [1] and favorable early tolerability profile compared to benzoyl peroxide/adapalene [2] make it particularly suitable for patients at risk of early treatment discontinuation. The crystalline tretinoin formulation in an aqueous gel base was specifically designed to minimize retinoid-related irritation, and studies confirm that irritation potential is statistically significantly lower than with standard solubilized tretinoin formulations (P<0.001) [3].

Quality Control and Stability Testing in Pharmaceutical Manufacturing

A novel reversed-phase HPLC stability-indicating method has been developed and validated for the simultaneous detection and quantification of clindamycin phosphate, tretinoin, and preservatives in the gel dosage form. The method meets ICH validation criteria for system suitability, precision, accuracy, specificity, robustness, linearity, range, LOD, and LOQ, and can be employed for routine quality control, stability testing, and degradation product analysis in pharmaceutical manufacturing and analytical laboratories [1].

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